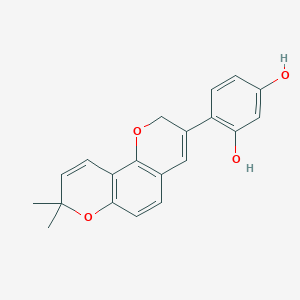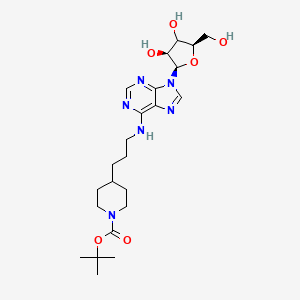
CamA-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of CamA-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of specific starting materials.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
CamA-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the core structure of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CamA-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DNA adenine methyltransferase enzymes.
Biology: Employed in research to understand the role of DNA methylation in bacterial physiology and pathogenesis.
Medicine: Investigated for its potential therapeutic use in treating infections caused by Clostridioides difficile.
Industry: Potential applications in the development of new antimicrobial agents and disinfectants.
Wirkmechanismus
CamA-IN-1 exerts its effects by specifically inhibiting the DNA adenine methyltransferase enzyme CamA. This inhibition prevents the methylation of adenine residues in the DNA of Clostridioides difficile, thereby disrupting the bacterial DNA replication and transcription processes. The molecular targets involved include the active site of the CamA enzyme, where this compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
CamA-IN-1 is unique in its specificity for the CamA enzyme in Clostridioides difficile. Similar compounds include other DNA methyltransferase inhibitors, such as:
5-Azacytidine: A nucleoside analog that inhibits DNA methyltransferases but lacks the specificity for CamA.
Decitabine: Another nucleoside analog with broader activity against DNA methyltransferases.
Sinefungin: A natural product that inhibits various methyltransferases but is not specific to CamA.
The uniqueness of this compound lies in its high specificity and potency against the CamA enzyme, making it a valuable tool for studying Clostridioides difficile infections .
Eigenschaften
Molekularformel |
C23H36N6O6 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
tert-butyl 4-[3-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17?,18+,21-/m1/s1 |
InChI-Schlüssel |
NYCVBKCHESHFLR-IPZUKPMBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

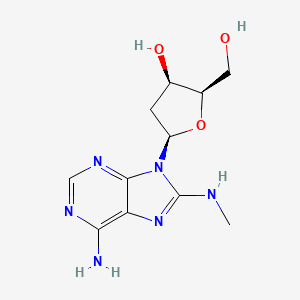

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
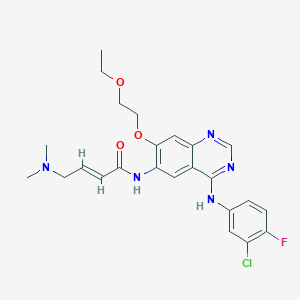
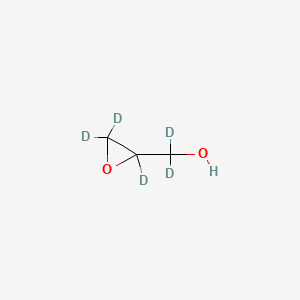

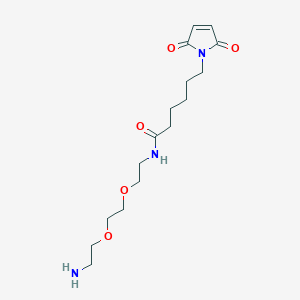

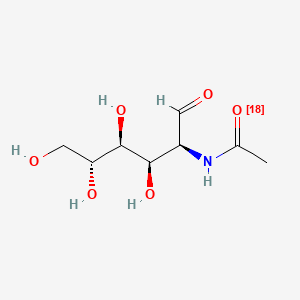
![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
